molecular formula C3H7N B1206935 Azetidine CAS No. 503-29-7

Azetidine

Cat. No. B1206935
CAS RN: 503-29-7
M. Wt: 57.09 g/mol
InChI Key: HONIICLYMWZJFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through several methods, including palladium-catalyzed intramolecular amination of C-H bonds, which allows for the efficient creation of azetidine compounds along with pyrrolidines and indolines under relatively low catalyst loading and convenient conditions (He et al., 2012). The strain-release-driven homologation of boronic esters and subsequent reactions have also been employed for the modular construction of azetidines, exploiting the high ring strain of azabicyclo[1.1.0]butane for the synthesis (Fawcett et al., 2019).

Molecular Structure Analysis

The structure of azetidines, with their small ring size, contributes to a significant ring strain that influences their reactivity. This strain, however, is what makes azetidines particularly interesting for synthetic applications, as it can be leveraged to achieve specific reactivity patterns under controlled conditions. The ring strain and the presence of a nitrogen atom in the ring structure also affect the electron distribution within the molecule, which is crucial for its chemical behavior.

Chemical Reactions and Properties

Azetidines are known for their unique reactivity, often driven by the ring strain inherent to their four-membered ring structure. They are capable of undergoing various chemical transformations, including nucleophilic substitutions and ring-opening reactions, which are pivotal in synthesizing complex organic molecules. The functionalization of the azetidine ring, particularly through metal-based approaches, offers a range of regio- and stereoselective reactions, making azetidines versatile intermediates in organic synthesis (Antermite et al., 2016).

Physical Properties Analysis

The physical properties of azetidines, such as boiling and melting points, solubility, and more, are significantly influenced by their molecular structure and the degree of substitution on the ring. These properties are crucial when considering azetidines for applications in medicinal chemistry and other fields, as they can affect the compound's behavior in biological systems and its overall utility as a synthetic intermediate.

Chemical Properties Analysis

Azetidines exhibit a range of chemical properties, including nucleophilicity, electrophilicity, and the ability to participate in various types of chemical reactions. Their reactivity is particularly noteworthy in the context of synthesizing bioactive molecules, where azetidines can serve as key intermediates or building blocks. The ring strain in azetidines can be exploited in synthetic strategies to open new pathways for chemical transformations, making them valuable tools in the development of novel compounds (Mughal & Szostak, 2021).

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Synthons

Azetidine, a significant yet underdeveloped area in synthetic chemistry, plays a crucial role in natural products and medicinal chemistry. Its use as amino acid surrogates and in peptidomimetic and nucleic acid chemistry is notable. Additionally, azetidine's prospects extend to catalytic processes, including various additions and reactions, due to its classification as a strained compound. This makes it a prime candidate for ring-opening and expansion reactions, contributing to the development of functionalized azetidines (Mehra, Lumb, Anand, & Kumar, 2017).

Pharmacological Interest

Despite challenges in synthesis, azetidine's incorporation in pharmacological compounds has increased due to its range of activities. These activities include anticancer, antibacterial, antimicrobial, and several other pharmacological actions. Azetidine's stability, molecular rigidity, and its chemical and biological properties make it a valuable scaffold in medicinal research, broadening its application across various treatments (Parmar et al., 2021).

Plant Physiology and Ion Transport

Azetidine 2-carboxylic acid (AZ) has been used in plant physiology studies, particularly as an analog of proline, to explore the relationship between protein synthesis and ion transport. It offers insights into the inhibition mechanisms in ion transport to the xylem of plants, contributing to the understanding of cellular processes in agriculture and botany (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Gold-Catalyzed Synthesis

The role of azetidine in gold-catalyzed synthesis has been explored, particularly for creating azetidin-3-ones. This approach offers a pathway to synthesize functionalized azetidines, expanding the possibilities in organic and medicinal chemistry (Ye, He, & Zhang, 2011).

Antimalarial Inhibitors

Azetidine-based compounds have been identified as potential antimalarial agents. Specifically, bicyclic azetidines were found to inhibit phenylalanyl-tRNA synthetase, a new antimalarial target. Their efficacy in various in vivo models demonstrates the potential of azetidine derivatives in treating and preventing malaria (Kato et al., 2016).

Safety And Hazards

Azetidine is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated and vapors may travel to the source of ignition and flash back .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review of recent advances in the synthesis, reactivity, and application of azetidines focuses on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Record name azetidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Azetidine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53860-05-2
Record name Polyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53860-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8060117
Record name Azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidine

CAS RN

503-29-7
Record name Azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Azetidine
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Record name Azetidine
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Record name Azetidine
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Record name Azetidine
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Record name AZETIDINE
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Synthesis routes and methods

Procedure details

A catalyst as described in Example 2 is charged to the reactor and its temperature raised to 150°C under a flow of hydrogen. When a feed of 1,3-diamino propane is passed over the catalyst at LHSV 0.4 at mole ratio H2 :H2N(CH2)3NH2 of 15 a conversion of the feed of 10% at high selectivity to azetidine results.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine
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Azetidine
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Azetidine
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Azetidine
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Azetidine
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Azetidine

Citations

For This Compound
21,100
Citations
L Fowden - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
RESULTS Isolation The new substance was first encountered during a limited survey of plant materials for the presence of y-methyleneglutamine and y-methyleneglutamic acid. Two-…
Number of citations: 214 www.ncbi.nlm.nih.gov
H O'Dowd, JG Lewis, J Trias, R Asano, J Blais… - Bioorganic & medicinal …, 2008 - Elsevier
… -alkyl)azetidine-2-carboxylic acids were synthesized via alkylation of N-TBS-4-oxo-azetidine-… series was explored with attention to alkyl variants in positions 1 and 3 of the azetidine ring. …
Number of citations: 40 www.sciencedirect.com
AR Pinder - Natural Product Reports, 1992 - pubs.rsc.org
Penaresidines A and B are two alkaloids occurring in an Okinawan marine sponge (Penares sp.). Spectral studies, especially two-dimensional NMR spectroscopy, reveal that they are …
Number of citations: 167 pubs.rsc.org
J Szmuszkovicz, MP Kane, LG Laurian… - The Journal of …, 1981 - ACS Publications
Although we were able to repeat the literature procedure2 (Scheme I) and the reduction of tosylazetidine38 (Scheme II) on the scale described in the literature, we were unable to scale …
Number of citations: 36 pubs.acs.org
J Zhou, X Lin, X Ji, S Xu, C Liu, X Dong, W Zhao - Organic Letters, 2020 - ACS Publications
… We intended to install various azetidine-containing … may retain the effect of the azetidine moiety to suppress TICT and afford … The azetidine-containing diazaspirocycle may provide a …
Number of citations: 23 pubs.acs.org
AG Anderson Jr, R Lok - The Journal of Organic Chemistry, 1972 - ACS Publications
The structure of the condensation product of acetyl-acetone and 2-aminonaphthalene is the enamine 2 as indicated by Huisgen’s isolation of 2-acetylaminonaphthalene from the …
Number of citations: 61 pubs.acs.org
VK Yadav, V Sriramurthy - Journal of the American Chemical …, 2005 - ACS Publications
… azetidine reacted efficiently with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. The azetidine … aziridine and azetidine cleavage …
Number of citations: 146 pubs.acs.org
LDS Yadav, VP Srivastava, R Patel - Tetrahedron Letters, 2008 - Elsevier
… unknown azetidine-3-carbonitriles/carboxylates utilizing BH adducts as the substrate. The carbonitriles/carboxylates thus obtained could be easily hydrolyzed into the target azetidine-3-…
Number of citations: 49 www.sciencedirect.com
L Pang, D Yao, F Gao, X Bian, Y Zhang… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… all the azetidinecontaining natural products, especially for the biosyntheses of the azetidine … largely unexplored azetidine moieties as well as the discovery of novel azetidine-containing …
Number of citations: 2 pubs.rsc.org
B Alcaide, P Almendros - Organic Preparations and Procedures …, 2001 - Taylor & Francis
… azetidine-2,3diones, with particular emphasis on diastereoselective processes. After a brief introduction highlighting the potential usefulness of azetidine… on the chemistry of azetidine-2,3…
Number of citations: 43 www.tandfonline.com

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